molecular formula C6H9NO B8258320 4-Isopropyl-oxazole

4-Isopropyl-oxazole

Cat. No. B8258320
M. Wt: 111.14 g/mol
InChI Key: QNUATAPIFCVSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-oxazole is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

  • Oxazole-based compounds are significant in anticancer research due to their ability to interact with various enzymes and receptors. This interaction is facilitated by the presence of oxygen and nitrogen atoms in the oxazole core structure, enabling the discovery of new drugs (Chiacchio et al., 2020).

Coordination Chemistry

  • Oxazoline ligands, related to oxazoles, are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their design versatility, straightforward synthesis, and modulation of chiral centers near donor atoms make them valuable in coordination chemistry (Gómez et al., 1999).

Advanced Synthesis and Catalysis

  • Oxazoles are critical in the synthesis of bioactive and functional materials. Complex 4-aminooxazoles can be synthesized efficiently through intermolecular reactions involving ynamides and N-acylpyridinium N-aminides in the presence of a gold catalyst (Gillie et al., 2016).

Versatile Biological Activities

  • Oxazole compounds display versatile biological activities due to their ability to bind with various enzymes and receptors in biological systems. Their widespread use in medicinal drugs for treating diverse diseases highlights their potential as medicinal agents (Zhang et al., 2018).

Oxazole as Intermediates in Medicinal Chemistry

  • The use of oxazole as intermediates for synthesizing new chemical entities in medicinal chemistry has increased, owing to their wide spectrum of biological activities (Kakkar & Narasimhan, 2019).

Photo-Oxidation Kinetics

  • The reaction of oxazole with singlet oxygen was investigated, highlighting its critical role in heterocycle chemistry and as a backbone in active natural and medicinal species (Zeinali et al., 2020).

Electro-Optical and Charge Transport Properties

  • Oxazole compounds are used in applications ranging from organic light emitting diodes to nonlinear optical materials. Their electronic properties make them suitable for various high-tech applications (Irfan et al., 2018).

properties

IUPAC Name

4-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUATAPIFCVSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.